molecular formula C19H14BrNO4 B14875797 5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14875797
M. Wt: 400.2 g/mol
InChI Key: SDUPAVYHBZCFTL-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base like potassium carbonate.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide with potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(3-methylphenyl)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

5-(benzyloxy)-N-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C19H14BrNO4

Molecular Weight

400.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C19H14BrNO4/c20-14-7-4-8-15(9-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,23)

InChI Key

SDUPAVYHBZCFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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